molecular formula C9H10BrNO2 B2997193 Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate CAS No. 1805948-04-2

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate

Cat. No.: B2997193
CAS No.: 1805948-04-2
M. Wt: 244.088
InChI Key: BTIVJXXYQMHOLV-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate typically involves the bromination of 5-methylpyridin-2-yl acetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The esterification step involves the use of methanol and a catalyst like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps but may include additional purification steps such as recrystallization or distillation to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-(4-bromo-5-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-5-11-7(3-8(6)10)4-9(12)13-2/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIVJXXYQMHOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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